molecular formula C28H26F3N3O4S2 B14949774 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

Cat. No.: B14949774
M. Wt: 589.7 g/mol
InChI Key: MAWGELFOGJMLQQ-UHFFFAOYSA-N
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Description

4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents might include trifluoromethylphenyl derivatives, thiazole precursors, and sulfonamide reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds usually requires optimization of the synthetic route to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group often enhances the biological activity of pharmaceutical compounds.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
  • 4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of compounds.

Properties

Molecular Formula

C28H26F3N3O4S2

Molecular Weight

589.7 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C28H26F3N3O4S2/c1-3-33(4-2)40(35,36)23-11-9-20(10-12-23)24-17-39-27(32-22-7-5-6-21(15-22)28(29,30)31)34(24)16-19-8-13-25-26(14-19)38-18-37-25/h5-15,17H,3-4,16,18H2,1-2H3

InChI Key

MAWGELFOGJMLQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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